3-(4-Methoxyphenyl)-3-{[(3-methylphenyl)carbonyl]amino}propanoic acid
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Overview
Description
3-(4-METHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids It features a methoxyphenyl group and a methylphenyl group attached to a propanoic acid backbone, with a formamido group linking the two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a reaction with a suitable reagent such as malonic acid in the presence of a base like sodium ethoxide to form 4-methoxyphenylacetic acid.
Formation of the Methylphenyl Intermediate: 3-methylbenzaldehyde is reacted with formamide under acidic conditions to yield 3-methylphenylformamide.
Coupling Reaction: The two intermediates are then coupled using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, 3-(4-METHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the reaction while optimizing temperature, pressure, and reaction time to maximize yield and purity.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carboxyl group.
Reduction: The formamido group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-carboxyphenyl derivatives.
Reduction: Formation of 3-(4-METHOXYPHENYL)-3-[(3-METHYLPHENYL)AMINO]PROPANOIC ACID.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-METHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilization in the synthesis of novel polymers or materials with unique properties.
Biological Studies: Investigation of its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Industrial Applications: Use as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(4-HYDROXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-METHOXYPHENYL)-3-[(3-CHLOROPHENYL)FORMAMIDO]PROPANOIC ACID: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
Uniqueness
Methoxy Group: The presence of the methoxy group can influence the compound’s reactivity and biological activity.
Methylphenyl Group: The methyl group can affect the compound’s steric and electronic properties, leading to unique interactions with molecular targets.
Properties
Molecular Formula |
C18H19NO4 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C18H19NO4/c1-12-4-3-5-14(10-12)18(22)19-16(11-17(20)21)13-6-8-15(23-2)9-7-13/h3-10,16H,11H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
BBBCREXMBKFVEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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